5-(Tetradecyloxy)thiophene-2-carbaldehyde
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Overview
Description
5-(Tetradecyloxy)thiophene-2-carbaldehyde is an organosulfur compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound features a long tetradecyloxy chain attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetradecyloxy)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which involves the formylation of thiophene using a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
5-(Tetradecyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene-2-carboxylic acid derivatives
Reduction: Thiophene-2-methanol derivatives
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
5-(Tetradecyloxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Tetradecyloxy)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The long tetradecyloxy chain may also influence the compound’s ability to interact with lipid membranes, affecting its bioavailability and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative without the tetradecyloxy chain.
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups on the thiophene ring.
5-(4-Diphenylamino)phenylthiophene-2-carbaldehyde: Features a diphenylamino group attached to the thiophene ring.
Uniqueness
5-(Tetradecyloxy)thiophene-2-carbaldehyde is unique due to its long tetradecyloxy chain, which imparts distinct chemical and physical properties. This modification can enhance the compound’s solubility, stability, and interaction with biological membranes, making it a valuable compound for various applications .
Properties
CAS No. |
62702-62-9 |
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Molecular Formula |
C19H32O2S |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
5-tetradecoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C19H32O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21-19-15-14-18(17-20)22-19/h14-15,17H,2-13,16H2,1H3 |
InChI Key |
QCDZOPAWYOKCRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(S1)C=O |
Origin of Product |
United States |
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